1-Iodo-4-tert-pentyl-benzene 1-Iodo-4-tert-pentyl-benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC2463064
InChI: InChI=1S/C11H15I/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C11H15I
Molecular Weight: 274.14 g/mol

1-Iodo-4-tert-pentyl-benzene

CAS No.:

Cat. No.: VC2463064

Molecular Formula: C11H15I

Molecular Weight: 274.14 g/mol

* For research use only. Not for human or veterinary use.

1-Iodo-4-tert-pentyl-benzene -

Specification

Molecular Formula C11H15I
Molecular Weight 274.14 g/mol
IUPAC Name 1-iodo-4-(2-methylbutan-2-yl)benzene
Standard InChI InChI=1S/C11H15I/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3
Standard InChI Key MUOQEVVQYOEKOB-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C1=CC=C(C=C1)I

Introduction

Chemical Identity and Structure

1-Iodo-4-tert-pentyl-benzene is an aromatic compound featuring a benzene ring with an iodine atom at position 1 and a tert-pentyl group at position 4. The molecular structure consists of a benzene ring substituted with an iodine atom and a tertiary pentyl group in a para arrangement.

Basic Identification Data

PropertyValue
IUPAC Name1-iodo-4-(2-methylbutan-2-yl)benzene
CAS Registry Number860556-27-0
Molecular FormulaC₁₁H₁₅I
Molecular Weight274.14 g/mol
Exact Mass274.02185 Da
InChIInChI=1S/C11H15I/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3
InChI KeyMUOQEVVQYOEKOB-UHFFFAOYSA-N
SMILES NotationCCC(C)(C)C1=CC=C(C=C1)I

Table 1: Chemical identification parameters for 1-Iodo-4-tert-pentyl-benzene

Structural Features

The compound has several notable structural features:

  • Para-substituted benzene with iodine and tert-pentyl groups

  • Tertiary carbon center in the tert-pentyl group

  • Relatively lipophilic character with a calculated LogP of 3.97880

  • The iodine atom serves as an excellent leaving group, making it valuable for various coupling reactions

Common Synonyms

The compound is known by several synonyms in chemical literature:

  • 1-(1,1-Dimethylpropyl)-4-iodobenzene

  • Benzene, 1-iodo-4-(1,1-dimethyl)propyl-

  • 1-iodo-4-(2-methylbutan-2-yl)benzene

  • 1-Iodo-4-(tert-pentyl)benzene

  • 1-Jod-4-tert-pentyl-benzol

Physical and Chemical Properties

The physical and chemical properties of 1-Iodo-4-tert-pentyl-benzene affect its reactivity, handling characteristics, and applications in synthetic chemistry.

Physical State and Appearance

Limited data is available on the physical appearance of pure 1-Iodo-4-tert-pentyl-benzene, though structurally similar compounds like 1-tert-Butyl-4-iodobenzene are described as colorless to yellow liquids or solids at room temperature .

Physicochemical Properties

PropertyValue
Molecular Weight274.14 g/mol
LogP3.97880
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count2

Table 2: Physicochemical properties of 1-Iodo-4-tert-pentyl-benzene

Chemical Reactivity

The compound's reactivity is primarily attributed to the iodine atom, which makes it suitable for:

  • Palladium-catalyzed cross-coupling reactions

  • Heck reactions

  • Metal-halogen exchange reactions

  • Formation of Grignard reagents

  • Substitution reactions

The tert-pentyl group provides steric hindrance and electrodonating properties that influence the reactivity of the compound in various chemical transformations .

Synthetic Applications

1-Iodo-4-tert-pentyl-benzene has significant utility in organic synthesis, particularly in pharmaceutical manufacturing processes.

Role in Amorolfine Synthesis

The compound serves as a key starting material in the synthesis of amorolfine hydrochloride, an antifungal medication. The synthetic pathway involves:

  • Heck reaction with 2-methylallyl alcohol to form 3-tert-pentylphenyl-2-methyl propanal

  • Reductive amination with cis-2,6-dimethylmorpholine to obtain amorolfine

  • Conversion to the hydrochloride salt

Heck Reaction Conditions

The Heck reaction between 1-Iodo-4-tert-pentyl-benzene and 2-methylallyl alcohol typically employs the following conditions:

ParameterValue/Range
SolventN-methylpyrrolidone (NMP)
CatalystPalladium-based catalyst
BaseVarious alkali compounds
Temperature80-160°C (preferably 90-130°C)
Reaction Time1-24 hours
AtmosphereInert gas (nitrogen or argon)
Molar Ratio (Compound:Alcohol:Catalyst:Base)1.0:(1.0-5.0):(0.003-0.2):(1.0-3.0)

Table 3: Typical Heck reaction conditions for 1-Iodo-4-tert-pentyl-benzene

Reaction Mechanism

The reaction follows a typical Heck mechanism involving:

  • Oxidative addition of palladium to the carbon-iodine bond

  • Coordination and insertion of the alkene (2-methylallyl alcohol)

  • β-hydride elimination

  • Reductive elimination to regenerate the catalyst

This reaction is highly selective and produces 3-tert-pentylphenyl-2-methyl propanal in good yields under optimized conditions .

Role in Pharmaceutical Industry

Importance in Antifungal Drug Synthesis

1-Iodo-4-tert-pentyl-benzene is primarily valued for its role in the synthesis of amorolfine, a morpholine antifungal drug developed by Roche and marketed under the trade name Loceryl .

Amorolfine: The End Product

Amorolfine hydrochloride (CAS: 78613-38-4) is the pharmaceutical product derived from synthetic pathways utilizing 1-Iodo-4-tert-pentyl-benzene. Its full chemical name is cis-4-[3-[4-(1,1-dimethyl-propyl)phenyl]-2-mercaptopropyl]-2,6-diamidino-morpholine hydrochloride .

The drug functions by:

  • Inhibiting Δ14-sterol reductase and cholestenol Δ-isomerase

  • Depleting ergosterol in fungal cell membranes

  • Causing accumulation of ignosterol in fungal cytoplasmic membranes

  • Disrupting membrane integrity and function

Patent Activity

Multiple international patents describe improved synthetic methods for amorolfine hydrochloride utilizing 1-Iodo-4-tert-pentyl-benzene, highlighting the compound's industrial significance:

  • WO2007113218A1: Describes an improved synthesis method using 4-iodo-tert-amylbenzene (another name for 1-Iodo-4-tert-pentyl-benzene)

  • WO2013097629A1: Details a preparation method focusing on environmental considerations and industrial scalability

  • CN102887872A: Outlines a method for preparing amorolfine hydrochloride with high yield and purity

SupplierCatalog/Product NumberPackage SizePrice (USD)Purity
TRCD47803550 mg$395Not specified
TRCD478035250 mg$1,705Not specified
Various Chinese SuppliersMultipleMultipleVariableVariable

Table 4: Commercial availability information for 1-Iodo-4-tert-pentyl-benzene

Related Compounds

Structural Analogs

Several structurally related compounds share similar reactive properties but differ in physical characteristics:

1-Iodo-4-pentylbenzene (CAS: 85017-60-3)

PropertyValue
Molecular FormulaC₁₁H₁₅I
Molecular Weight274.145 g/mol
AppearanceClear colorless to pale yellow liquid
Boiling Point88°C (1 mm Hg)
Density1.38 g/cm³
Purity≥97.5% (commercial)

Table 5: Properties of 1-Iodo-4-pentylbenzene, a linear isomer

1-tert-Butyl-4-iodobenzene (CAS: 35779-04-5)

PropertyValue
Molecular FormulaC₁₀H₁₃I
Molecular Weight260.12 g/mol
Physical StateLiquid
AppearanceWhite or colorless to yellow powder to lump to clear liquid
Boiling Point118°C (9 mm Hg)
Specific Gravity1.45 (20/20)
Refractive Index1.57
Commercial Purity>95.0% (GC)
Storage ConditionsRoom temperature (recommended in cool, dark place, <15°C)
HazardCauses serious eye irritation

Table 6: Properties of 1-tert-Butyl-4-iodobenzene, a related compound

Comparison of Reactivity

  • Steric hindrance around the reaction center

  • Electronic properties of the aromatic ring

  • Solubility profiles

  • Physical states at ambient conditions

  • Melting and boiling points

These differences can be exploited in various synthetic applications depending on the specific requirements of the target molecules .

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